5-Cyclopropoxy-4-(trifluoromethyl)pyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-4-(trifluoromethyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H9F3N2O3S and a molecular weight of 282.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a sulfonamide group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-(trifluoromethyl)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclocondensation reactions involving trifluoromethyl-containing building blocks.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol and appropriate leaving groups.
Sulfonamide Formation: The sulfonamide group is typically introduced through sulfonation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-Cyclopropoxy-4-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonamide moiety are known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl and pyridine moieties but lacks the cyclopropoxy and sulfonamide groups.
5-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a sulfonamide group.
Uniqueness
5-Cyclopropoxy-4-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts additional steric and electronic properties, and the sulfonamide group, which enhances its potential biological activities . These features distinguish it from other trifluoromethylpyridine derivatives and contribute to its specific applications and effects .
Properties
Molecular Formula |
C9H9F3N2O3S |
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Molecular Weight |
282.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H9F3N2O3S/c10-9(11,12)8-6(17-5-1-2-5)3-14-4-7(8)18(13,15)16/h3-5H,1-2H2,(H2,13,15,16) |
InChI Key |
QICAHBKJAOHURH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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